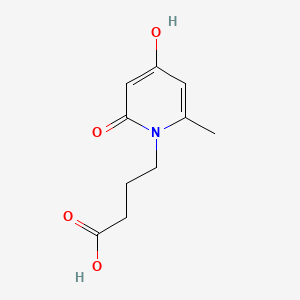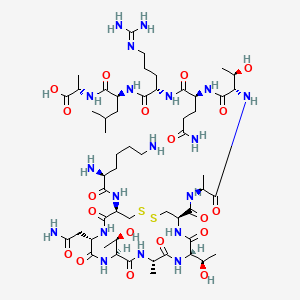
6-amino-4,5-dideuterio-1H-pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
胞嘧啶-d2是胞嘧啶的氘代形式,胞嘧啶是脱氧核糖核酸和核糖核酸中发现的四种主要碱基之一。氘是氢的稳定同位素,将其掺入胞嘧啶会产生胞嘧啶-d2。 该化合物主要用于科学研究,以研究胞嘧啶在各种生物学和化学环境中的行为和性质 .
准备方法
合成路线和反应条件
胞嘧啶-d2的合成涉及将氘掺入胞嘧啶分子中。一种常见的方法是在氘源(如氧化氘)存在下,用氘催化交换氢原子。 该反应通常在温和条件下进行,使用钯催化剂促进交换 .
工业生产方法
胞嘧啶-d2的工业生产遵循类似的原理,但规模更大。该过程涉及使用高纯度氧化氘和先进的催化体系,以确保高效和高产量的生产。 反应条件经过优化,以最大程度地减少副产物的形成并确保最终产品的纯度 .
化学反应分析
反应类型
胞嘧啶-d2会发生各种化学反应,包括:
常用试剂和条件
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
卤化剂: 氯、溴。
主要形成的产物
氧化: 尿嘧啶-d2。
还原: 二氢胞嘧啶-d2。
取代: 卤代胞嘧啶-d2衍生物.
科学研究应用
胞嘧啶-d2由于其独特的性质,在科学研究中被广泛使用。它的一些应用包括:
作用机制
胞嘧啶-d2的作用机制与胞嘧啶相似。它主要涉及与核酸和蛋白质的相互作用。胞嘧啶-d2可以掺入DNA和RNA中,在那里它参与碱基配对和氢键结合。 氘的存在会影响核酸结构的稳定性和动力学,从而提供对遗传调控和表达分子机制的见解 .
相似化合物的比较
属性
IUPAC Name |
6-amino-4,5-dideuterio-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1D,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTASPLRGRRNAP-QDNHWIQGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(NC(=O)N=C1[2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)









![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)


